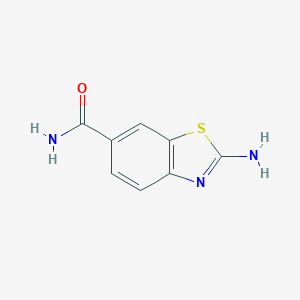

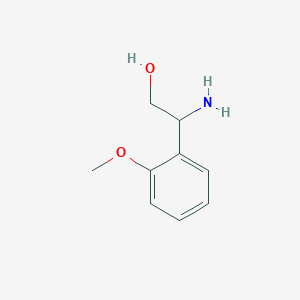

2-Amino-1,3-benzothiazole-6-carboxamide

Descripción general

Descripción

2-Amino-1,3-benzothiazole-6-carboxamide is a compound that has been found to bind the tandem mismatch motif r(UY:GA) in RNA helices . This motif includes not only the tandem mismatch but also the flanking base pairs .

Molecular Structure Analysis

The three-dimensional structure of the RNA hairpin and its interaction with 2-Amino-1,3-benzothiazole-6-carboxamide are presented in a study . The G-A of the mismatch forms a sheared pair upon which the U-U base pair stacks. The hydrogen bond configuration of the U-U pair involves the O2 of the U adjacent to the G and the O4 of the U adjacent to the A .Aplicaciones Científicas De Investigación

RNA Interaction

The compound “2-Amino-1,3-benzothiazole-6-carboxamide” has been found to preferentially bind the tandem mismatch motif r (UY:GA) in RNA . This interaction extends the motif to include the flanking A-U and G-C base pairs . This finding emphasizes the importance of motif context and potentially increases the number of small non-canonical features within RNA that can be specifically targeted by small molecules .

Antimicrobial Properties

Derivatives of the compound have been investigated for their antimicrobial properties . They have been tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .

Chemical Research

The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . It is used in various chemical research applications .

Drug Discovery

Due to its ability to interact with RNA and its antimicrobial properties, the compound and its derivatives could potentially be used in drug discovery . It could be used to develop new drugs that target specific RNA motifs or have antimicrobial effects .

Biochemical Studies

The compound can be used in biochemical studies to understand the interaction between small molecules and RNA . It can help in studying the effect of small molecules on the stability of RNA motifs .

Molecular Biology

In molecular biology, the compound can be used to study the role of non-canonical features in RNA . It can help in understanding how these features contribute to the structure and function of RNA .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-1,3-benzothiazole-6-carboxamide is the tandem mismatch motif r(UY:GA) in RNA . This motif is a non-Watson-Crick feature often found in RNA helices .

Mode of Action

2-Amino-1,3-benzothiazole-6-carboxamide binds to the tandem mismatch motif r(UY:GA) with moderate affinity . The compound extends the motif to include the flanking A-U and G-C base pairs . The G-A of the mismatch forms a sheared pair upon which the U-U base pair stacks . The hydrogen bond configuration of the U-U pair involves the O2 of the U adjacent to the G and the O4 of the U adjacent to the A .

Result of Action

The binding of 2-Amino-1,3-benzothiazole-6-carboxamide to the tandem mismatch motif r(UY:GA) in RNA could potentially influence the structure and function of the RNA

Action Environment

The environment can influence the action, efficacy, and stability of 2-Amino-1,3-benzothiazole-6-carboxamide. For instance, the compound’s affinity for the UU:GA mismatch is flanking sequence dependent , emphasizing the importance of motif context. This suggests that the surrounding nucleotide sequence can influence the compound’s binding affinity and specificity.

Propiedades

IUPAC Name |

2-amino-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRLVAQRFQEQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345682 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,3-benzothiazole-6-carboxamide | |

CAS RN |

111962-90-4 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-1,3-benzothiazole-6-carboxamide interact with the tandem mismatch motif r(UY:GA) and what are the structural features of this interaction?

A1: 2-Amino-1,3-benzothiazole-6-carboxamide demonstrates specific binding to the tandem mismatch motif r(UY:GA) within an RNA hairpin. [] This motif consists of a UU:GA mismatch flanked by A-U and G-C base pairs. The compound's binding extends the motif to include these flanking base pairs. Interestingly, the affinity for the UU:GA mismatch is influenced by the flanking sequence, highlighting the importance of motif context in this interaction. []

Q2: What is the significance of 2-amino-1,3-benzothiazole-6-carboxamide's binding to the r(UY:GA) motif in the context of RNA-targeting small molecules?

A2: The discovery of 2-amino-1,3-benzothiazole-6-carboxamide's specific binding to the r(UY:GA) motif is significant because it demonstrates the feasibility of targeting non-canonical RNA elements with small molecules. [] This finding opens avenues for developing compounds that can modulate RNA function by binding to specific structural motifs, potentially leading to novel therapeutic approaches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)

![Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B111143.png)